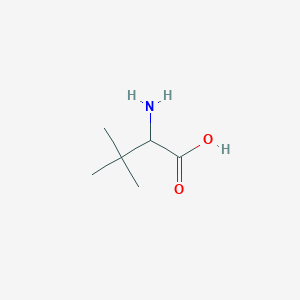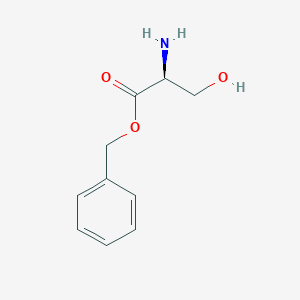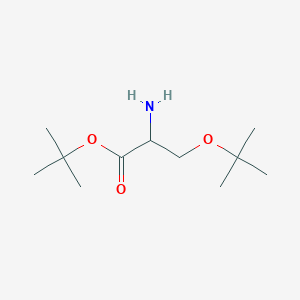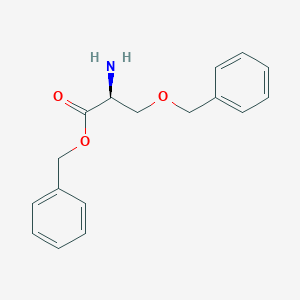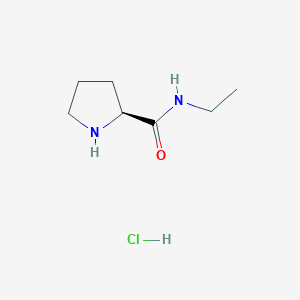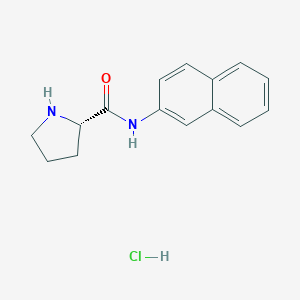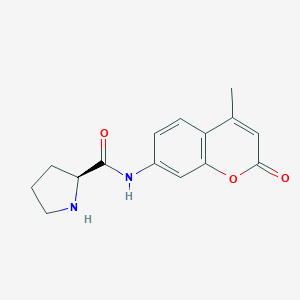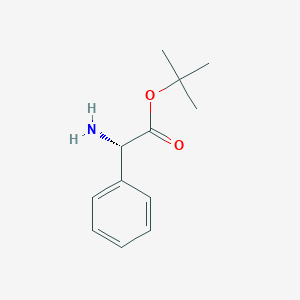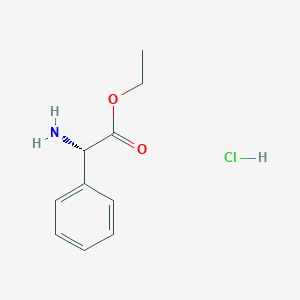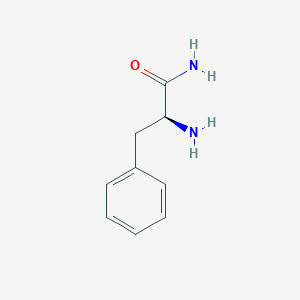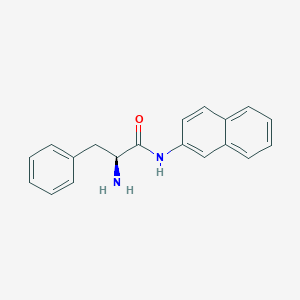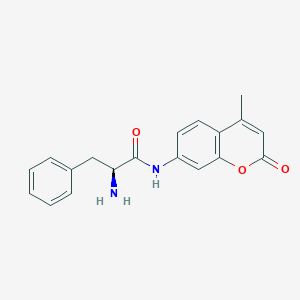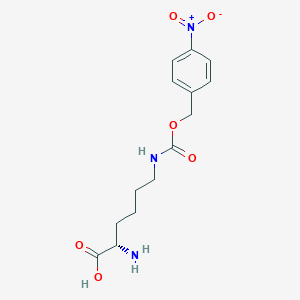
H-Lys(4-nitro-Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys(4-nitro-Z)-OH: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a lysine residue with a 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(4-nitro-Z)-OH typically involves the protection of the lysine amino group with the 4-nitrobenzyloxycarbonyl group. The process can be summarized as follows:
Protection of Lysine: Lysine is reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the 4-nitro-Z protected lysine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and 4-nitrobenzyl chloroformate are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: H-Lys(4-nitro-Z)-OH undergoes various chemical reactions, including:
Deprotection: The 4-nitro-Z group can be removed under mild acidic conditions, yielding free lysine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Deprotection: Free lysine.
Substitution: Lysine derivatives with substituted functional groups.
Reduction: Lysine with an amino group in place of the nitro group.
Scientific Research Applications
H-Lys(4-nitro-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Research: The compound is used to study enzyme-substrate interactions and protein modifications.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive peptides and pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Lys(4-nitro-Z)-OH involves its role as a protected amino acid in peptide synthesis. The 4-nitro-Z group protects the lysine amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
H-Lys(2-chloro-Z)-OH: Lysine with a 2-chlorobenzyloxycarbonyl protecting group.
H-Lys(4-methoxy-Z)-OH: Lysine with a 4-methoxybenzyloxycarbonyl protecting group.
H-Lys(4-bromo-Z)-OH: Lysine with a 4-bromobenzyloxycarbonyl protecting group.
Uniqueness: H-Lys(4-nitro-Z)-OH is unique due to the presence of the 4-nitrobenzyloxycarbonyl group, which provides specific reactivity and stability. The nitro group can undergo reduction and substitution reactions, offering versatility in chemical synthesis.
Properties
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCOKGMBIHVBJ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
